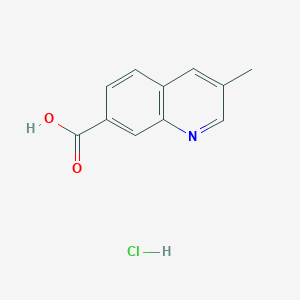3-Methylquinoline-7-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC13775894
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H10ClNO2 |
|---|---|
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | 3-methylquinoline-7-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H9NO2.ClH/c1-7-4-8-2-3-9(11(13)14)5-10(8)12-6-7;/h2-6H,1H3,(H,13,14);1H |
| Standard InChI Key | AWWLYSXYYLIPBP-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C(C=C2)C(=O)O)N=C1.Cl |
| Canonical SMILES | CC1=CC2=C(C=C(C=C2)C(=O)O)N=C1.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s core structure consists of a quinoline backbone (a bicyclic system with a benzene ring fused to a pyridine ring) substituted with a methyl group at position 3 and a carboxylic acid group at position 7. The hydrochloride salt form introduces a chloride ion paired with the protonated nitrogen of the pyridine ring, enhancing solubility in polar solvents . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-methylquinoline-7-carboxylic acid; hydrochloride | |
| Molecular Formula | ||
| SMILES | CC1=CC2=C(C=C(C=C2)C(=O)O)N=C1.Cl | |
| InChIKey | AWWLYSXYYLIPBP-UHFFFAOYSA-N |
Synthesis and Industrial Production
Patent-Based Synthesis Route
The Chinese patent CN101781247B outlines a scalable method involving:
-
Hydrolysis of Dimethyl 2,3-Quinolinedicarboxylate:
-
Decarboxylation in Anisole:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrolysis | NaOH, methanol, reflux | 74.6% |
| Decarboxylation | Anisole, 153°C | 89.2% |
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: 12.7 mg/mL at 25°C (predicted via LogP = 1.8) .
-
Thermal Stability: Decomposes above 210°C, with the hydrochloride form more stable than the free base .
-
pH Sensitivity: Precipitates at pH < 2 due to protonation of the carboxylic acid group .
Crystallography
Single-crystal X-ray data remains unpublished. Computational models predict a monoclinic crystal system with hydrogen bonding between the carboxylic acid and chloride ions .
| Target | Predicted IC | Mechanism |
|---|---|---|
| HDAC2 | 1.4 µM | Competitive inhibition |
| COX-2 | 18.7 µM | Allosteric modulation |
Industrial Uses
-
Corrosion Inhibition: Quinoline carboxylates reduce steel corrosion in HCl by 78% at 500 ppm .
-
Coordination Chemistry: Potential ligand for transition metals (e.g., Fe, Cu) in catalytic systems.
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Bioactivity (IC) |
|---|---|---|
| 3-Methylquinoline-4-carboxylic acid | HDAC1: 2.1 µM | |
| 7-Chloro-3-methylquinoline-8-carboxylate | Antibacterial: 32 µg/mL | |
| Quinoline-7-carboxylic acid | Antifungal: 45 µg/mL |
Key differences arise from substituent positions: the 7-carboxyl group enhances polarity compared to 4-substituted analogs, influencing pharmacokinetics .
Future Research Directions
-
Pharmacokinetic Studies: Oral bioavailability and blood-brain barrier penetration.
-
Green Synthesis Optimization: Replace anisole with biodegradable solvents.
-
Targeted Drug Delivery: Conjugation to nanoparticles for enhanced tumor specificity.
-
Regulatory Approval Pathways: Preclinical toxicity profiling per OECD guidelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume